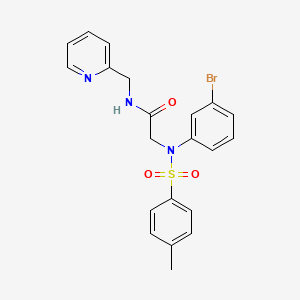![molecular formula C26H24N2O4 B3435266 5-methyl-N-[2-methyl-4-[3-methyl-4-[(5-methylfuran-2-carbonyl)amino]phenyl]phenyl]furan-2-carboxamide](/img/structure/B3435266.png)
5-methyl-N-[2-methyl-4-[3-methyl-4-[(5-methylfuran-2-carbonyl)amino]phenyl]phenyl]furan-2-carboxamide
Übersicht
Beschreibung
5-methyl-N-[2-methyl-4-[3-methyl-4-[(5-methylfuran-2-carbonyl)amino]phenyl]phenyl]furan-2-carboxamide is a complex organic compound featuring multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[2-methyl-4-[3-methyl-4-[(5-methylfuran-2-carbonyl)amino]phenyl]phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the esterification reaction between a methyl ketone and p-aminobenzoic acid . The reaction conditions often require the use of catalysts such as Pd(OAc)2 and bases like K2CO3 in solvents like N-methyl-2-pyrrolidone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-N-[2-methyl-4-[3-methyl-4-[(5-methylfuran-2-carbonyl)amino]phenyl]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions are common due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-[2-methyl-4-[3-methyl-4-[(5-methylfuran-2-carbonyl)amino]phenyl]phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Could be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action for 5-methyl-N-[2-methyl-4-[3-methyl-4-[(5-methylfuran-2-carbonyl)amino]phenyl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-methyl-2-furancarboxylic acid: Shares the furan ring structure but lacks the complex aromatic substitutions.
N-methyl-4-aminobenzoic acid: Contains the amino and carboxyl functional groups but differs in the overall structure.
Uniqueness
5-methyl-N-[2-methyl-4-[3-methyl-4-[(5-methylfuran-2-carbonyl)amino]phenyl]phenyl]furan-2-carboxamide is unique due to its combination of multiple aromatic rings and functional groups, which confer specific chemical and biological properties not found in simpler compounds .
Eigenschaften
IUPAC Name |
5-methyl-N-[2-methyl-4-[3-methyl-4-[(5-methylfuran-2-carbonyl)amino]phenyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-15-13-19(7-9-21(15)27-25(29)23-11-5-17(3)31-23)20-8-10-22(16(2)14-20)28-26(30)24-12-6-18(4)32-24/h5-14H,1-4H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYBSKDSZYEJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(O4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(ACETAMIDOSULFONYL)PHENYL]-2-(4-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B3435184.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-3-bromo-4-methoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3435191.png)
![N1N2-BIS[(4-FLUOROPHENYL)METHYL]BENZENE-12-DICARBOXAMIDE](/img/structure/B3435205.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B3435212.png)
![N-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3435214.png)
![3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-4-methylphenyl]benzamide](/img/structure/B3435221.png)
![ethyl 4-[N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3435222.png)
![5-{[3-(4-bromophenyl)acryloyl]amino}-4-cyano-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B3435226.png)


![N1N3-BIS[2-(4-METHOXYPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE](/img/structure/B3435248.png)
![2-(5-chloro-2-thienyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3435270.png)
![4-methoxy-N-[2-[(4-methoxyphenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B3435281.png)
![(5-CHLORO-2-METHOXYPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B3435285.png)
